![molecular formula C20H18N2O6S2 B2397105 4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid CAS No. 1989757-09-6](/img/structure/B2397105.png)

4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

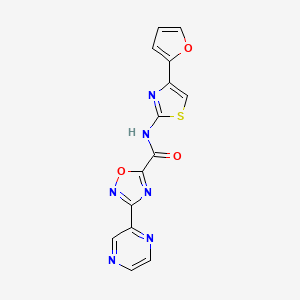

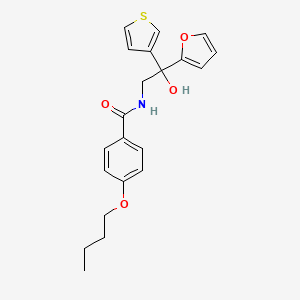

The compound is a complex organic molecule with several functional groups, including a benzoic acid group, a sulfonyl group, and a methoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoic acid group would likely contribute to the acidity of the compound, while the sulfonyl group could potentially participate in a variety of reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzoic acid, sulfonyl, and methoxyphenyl groups. These groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoic acid group could make the compound acidic, while the methoxy group could influence its solubility .Applications De Recherche Scientifique

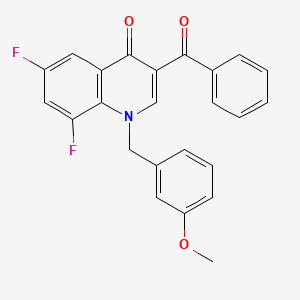

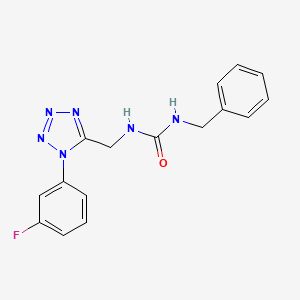

- Chalcones, including the title compound, have been explored for their cytotoxic activity against cancer cells. The title compound was studied in silico using computational approaches (molecular docking and MD simulation). Results indicated that it exhibited a more negative binding free energy than tamoxifen, suggesting potential as an anticancer agent candidate through ERα inhibition .

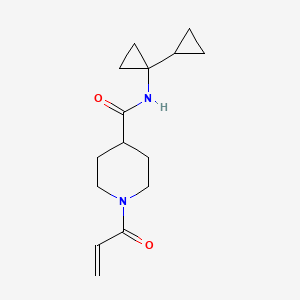

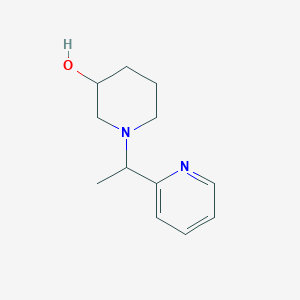

- The production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) from a racemic mixture ([±]MPGM) using lipase from Serratia marcescens was investigated. Understanding the kinetics of hydrolyzing reactions and purification processes is essential for industrial applications .

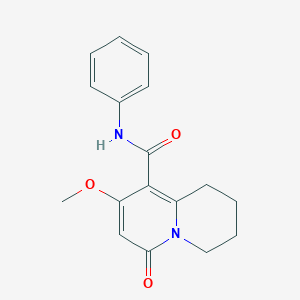

- The title compound contains a salicylic acid moiety. Salicylic acid derivatives have been reported as potent cytotoxic agents against various cancer cell lines, including MCF-7 .

- The title compound represents a hybrid structure, combining features of chalcones and salicylic acid. Such hybridization strategies aim to enhance biological activity and optimize drug design .

- In silico studies, including molecular docking and MD simulations, provide insights into the compound’s interactions with target proteins. These computational tools help predict its biological effects and guide further experimental investigations .

- Given its potential anticancer properties, the title compound could serve as a lead compound for developing novel drugs. Further studies are needed to validate its efficacy and safety .

Anticancer Research

Hydrolysis Kinetics and Industrial Applications

Salicylic Acid Derivatives

Molecular Hybridization

Computational Approaches

Pharmaceutical Development

Orientations Futures

Propriétés

IUPAC Name |

4-[[3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c1-22(15-7-9-16(28-2)10-8-15)30(26,27)17-11-12-29-18(17)19(23)21-14-5-3-13(4-6-14)20(24)25/h3-12H,1-2H3,(H,21,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVGBJOGAPLZKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2397024.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2397025.png)

![N-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2397026.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)

![5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B2397035.png)

![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)